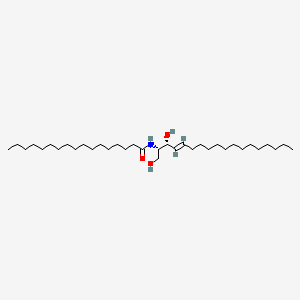
Potassium 4-ethylphenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-ethylphenyl sulfate is a compound with the molecular formula C8H9KO4S . It is a metabolite produced by gut bacteria . This compound has been associated with some medical conditions including chronic kidney disease and autism .
Synthesis Analysis
The synthesis of this compound involves the conversion of dietary tyrosine to 4-ethylphenol (4EP) by gut microbiome . The 4EP is then bioengineered by gut bacteria to selectively produce 4-ethylphenyl sulfate .Molecular Structure Analysis
The molecular formula of this compound is C8H9KO4S . It has an average mass of 240.318 Da and a monoisotopic mass of 239.985855 Da .Mecanismo De Acción
Potassium 4-ethylphenyl sulfate enters the brain and is associated with changes in region-specific activity and functional connectivity . It impairs oligodendrocyte maturation in mice and decreases oligodendrocyte-neuron interactions in ex vivo brain cultures . This compound has been associated with anxiety-like behaviors in mice .
Direcciones Futuras
Research into the effects of Potassium 4-ethylphenyl sulfate on physiology is ongoing . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 4-ethylphenol from the gut into the body, increase the efflux of 4-ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-ethylphenol .
Propiedades
IUPAC Name |
potassium;(4-ethylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJOLRFIRVGDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)

